molecular formula C20H36OSi B14611001 Dihexyl(methyl)(4-methylphenoxy)silane CAS No. 59280-44-3

Dihexyl(methyl)(4-methylphenoxy)silane

Katalognummer: B14611001
CAS-Nummer: 59280-44-3
Molekulargewicht: 320.6 g/mol
InChI-Schlüssel: RWNMIHMTYQAHGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihexyl(methyl)(4-methylphenoxy)silane is an organosilicon compound with the molecular formula C20H36OSi. This compound is characterized by the presence of a silicon atom bonded to two hexyl groups, one methyl group, and a 4-methylphenoxy group. Organosilicon compounds like this compound are known for their versatility and are widely used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dihexyl(methyl)(4-methylphenoxy)silane typically involves the reaction of hexylmagnesium bromide with methyl(4-methylphenoxy)chlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dihexyl(methyl)(4-methylphenoxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Compounds with different functional groups replacing the phenoxy group.

Wissenschaftliche Forschungsanwendungen

Dihexyl(methyl)(4-methylphenoxy)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used to modify surfaces for biological assays.

    Industry: this compound is used in the production of silicone-based materials, which are widely used in coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of Dihexyl(methyl)(4-methylphenoxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The phenoxy group also contributes to the compound’s reactivity by providing a site for nucleophilic attack.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylsilane: Contains two phenyl groups instead of hexyl groups.

    Trimethylsilane: Contains three methyl groups instead of hexyl and phenoxy groups.

    Hexylsilane: Contains only hexyl groups without the phenoxy group.

Uniqueness

Dihexyl(methyl)(4-methylphenoxy)silane is unique due to the combination of hexyl, methyl, and phenoxy groups attached to the silicon atom. This unique structure imparts specific chemical properties that make it suitable for various applications, particularly in the synthesis of complex organosilicon compounds and surface modification processes.

Eigenschaften

CAS-Nummer

59280-44-3

Molekularformel

C20H36OSi

Molekulargewicht

320.6 g/mol

IUPAC-Name

dihexyl-methyl-(4-methylphenoxy)silane

InChI

InChI=1S/C20H36OSi/c1-5-7-9-11-17-22(4,18-12-10-8-6-2)21-20-15-13-19(3)14-16-20/h13-16H,5-12,17-18H2,1-4H3

InChI-Schlüssel

RWNMIHMTYQAHGP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC[Si](C)(CCCCCC)OC1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.